molecular formula C11H16N2O4S B11847753 Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Cat. No.: B11847753
M. Wt: 272.32 g/mol
InChI Key: UWJDURRFGUNCNL-UHFFFAOYSA-N
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Description

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C11H17N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc)-protected amines. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Boc-Protected Amine: The Boc-protected amine is introduced via a nucleophilic substitution reaction, where the amine attacks the electrophilic carbon of the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or Boc-protected amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring and a Boc-protected amine. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15)

InChI Key

UWJDURRFGUNCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)OC

Origin of Product

United States

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